Cas no 2228755-23-3 (1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopropane-1-carboxylic acid)
1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopropane-1-carboxylic acid
- EN300-1755855
- 2228755-23-3
- 1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid
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- Inchi: 1S/C9H12N2O2S/c1-11(2)8-10-5-6(14-8)9(3-4-9)7(12)13/h5H,3-4H2,1-2H3,(H,12,13)
- InChI Key: YLBQUVBILNSCCL-UHFFFAOYSA-N
- SMILES: S1C(N(C)C)=NC=C1C1(C(=O)O)CC1
Computed Properties
- Exact Mass: 212.06194880g/mol
- Monoisotopic Mass: 212.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 81.7Ų
1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1755855-0.05g |
1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid |
2228755-23-3 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1755855-0.1g |
1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid |
2228755-23-3 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1755855-0.25g |
1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid |
2228755-23-3 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1755855-0.5g |
1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid |
2228755-23-3 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1755855-1.0g |
1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid |
2228755-23-3 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1755855-2.5g |
1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid |
2228755-23-3 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1755855-5.0g |
1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid |
2228755-23-3 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1755855-10.0g |
1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid |
2228755-23-3 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1755855-1g |
1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid |
2228755-23-3 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1755855-5g |
1-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclopropane-1-carboxylic acid |
2228755-23-3 | 5g |
$3977.0 | 2023-09-20 |
1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopropane-1-carboxylic acid Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopropane-1-carboxylic acid
Comprehensive Overview of 1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopropane-1-carboxylic acid (CAS No. 2228755-23-3)
1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopropane-1-carboxylic acid (CAS No. 2228755-23-3) is a structurally unique compound that has garnered significant attention in pharmaceutical and agrochemical research due to its cyclopropane-carboxylic acid backbone and thiazole moiety. This molecule combines a dimethylamino-thiazole group with a cyclopropane ring, offering a versatile scaffold for drug discovery and material science applications. Its molecular formula and structural features make it a subject of interest for researchers exploring bioactive small molecules and heterocyclic chemistry.
In recent years, the demand for thiazole derivatives has surged, driven by their role in medicinal chemistry and crop protection. The dimethylamino-thiazole unit in this compound is particularly noteworthy, as it mimics motifs found in FDA-approved drugs targeting neurological disorders and metabolic diseases. Researchers are actively investigating its potential as a kinase inhibitor or GPCR modulator, aligning with trends in precision medicine and AI-driven drug design. Online searches for "thiazole-based therapeutics" and "cyclopropane in drug discovery" reflect growing curiosity about such compounds.
The synthetic route for CAS No. 2228755-23-3 typically involves multistep organic synthesis, including cyclopropanation and heterocycle formation reactions. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for verifying its purity, a topic frequently queried in scientific forums. Environmental stability and solubility profiles of this carboxylic acid derivative are also key considerations for formulation scientists, as evidenced by search trends around "improving drug bioavailability".
Beyond pharmaceuticals, this compound's electronic properties have sparked interest in organic electronics. The thiazol-5-yl group contributes to π-conjugation systems, making it relevant for OLED materials research—a hot topic in sustainable technology circles. Patent databases show increasing filings combining "thiazole" with "energy storage," highlighting cross-disciplinary potential.
Quality control of 1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopropane-1-carboxylic acid requires strict adherence to ICH guidelines, with particular focus on residual solvent limits and polymorph characterization. These aspects dominate laboratory discussions, as seen in queries about "QC methods for heterocycles." The compound's storage conditions (-20°C under inert atmosphere) and handling precautions are equally vital for reproducibility—a concern frequently raised in research reproducibility debates.
Emerging studies suggest the cyclopropane-thiazole hybrid structure may influence cell permeability and target engagement, making it a valuable tool for chemical biology probes. This aligns with Google Scholar metrics showing rising citations for "structure-activity relationship (SAR) studies" involving similar scaffolds. The compound's chiral center also opens doors for asymmetric synthesis research, a field gaining traction in green chemistry initiatives.
In analytical applications, CAS No. 2228755-23-3 serves as a chromatographic reference standard for method development. Laboratories frequently search for "HPLC method optimization" techniques tailored to such polar heterocycles. Its UV absorption characteristics around 270 nm make it suitable for spectrophotometric assays, another area of persistent methodological inquiry.
The compound's regulatory status remains non-restricted, though proper SDS documentation is mandatory—a point emphasized in EHS training modules worldwide. Unlike controlled substances, its research applications face no special licensing requirements, as confirmed by recent chemical compliance webinar discussions. This accessibility fuels its adoption across academic and industrial settings.
Future directions for 2228755-23-3 research may explore its metal-chelating properties or catalytic applications, given the nitrogen-sulfur coordination sites. Such possibilities resonate with search trends for "multifunctional ligands" and "sustainable catalysis." As computational chemistry tools advance, molecular docking studies with this scaffold could accelerate virtual screening workflows—a nexus of AI and chemistry drawing massive online engagement.
In conclusion, 1-2-(dimethylamino)-1,3-thiazol-5-ylcyclopropane-1-carboxylic acid represents a compelling case study in modern chemical innovation. From drug discovery pipelines to advanced materials development, its multifaceted applications continue to inspire research queries and publications. The compound's journey from synthetic intermediate to biological probe underscores the dynamic interplay between structural design and functional discovery in contemporary chemistry.
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